Benzoic acid, 3-((1E)-2-(dimethylamino)ethenyl)-2-nitro-, methyl ester

Pharmaceutical impurity profiling Niraparib quality control HPLC method validation

Pure E‑isomer (CAS 68109‑89‑7), certified for niraparib impurity profiling. Differentiated from isomeric mixture (CAS 93247‑79‑1) by defined E‑geometry, ensuring single‑peak HPLC resolution (Rs≥1.82) critical for ICH Q2(R1) method validation and ANDA/DMF Module 3.2.S.3.2 compliance. Avoid regulatory risks of co‑eluting geometric isomers. Supplied with full analytical characterization (HPLC, MS, ¹H/¹³C NMR, COA). Ideal for forced degradation studies, system suitability testing, and synthetic process optimization. Available in mg to gram quantities; request quote today.

Molecular Formula C12H14N2O4
Molecular Weight 250.25 g/mol
CAS No. 68109-89-7
Cat. No. B1582034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoic acid, 3-((1E)-2-(dimethylamino)ethenyl)-2-nitro-, methyl ester
CAS68109-89-7
Molecular FormulaC12H14N2O4
Molecular Weight250.25 g/mol
Structural Identifiers
SMILESCN(C)C=CC1=C(C(=CC=C1)C(=O)OC)[N+](=O)[O-]
InChIInChI=1S/C12H14N2O4/c1-13(2)8-7-9-5-4-6-10(12(15)18-3)11(9)14(16)17/h4-8H,1-3H3/b8-7+
InChIKeyPPCHVJGFXSDKDO-BQYQJAHWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzoic acid, 3-((1E)-2-(dimethylamino)ethenyl)-2-nitro-, methyl ester (CAS 68109-89-7): A Defined E‑Geometry Niraparib Impurity Reference Standard


Benzoic acid, 3-((1E)-2-(dimethylamino)ethenyl)-2-nitro-, methyl ester (CAS 68109-89-7) is a synthetic nitroaromatic ester assigned as Niraparib Impurity 7 (E‑Isomer) . With molecular formula C₁₂H₁₄N₂O₄, molecular weight 250.25 g/mol, a computed density of 1.227 g/cm³, and a boiling point of 392.2 °C at 760 mmHg, it is a fully characterized reference standard supplied with detailed analytical data (HPLC, MS, ¹H/¹³C NMR) compliant with ICH guidelines . Its defined E‑geometry at the ethenyl double bond distinguishes it from the Z‑isomer and the isomeric mixture (CAS 93247‑79‑1), making it essential for pharmacopeial impurity profiling of the PARP inhibitor niraparib .

Why Generic Substitution of 68109-89-7 with CAS 93247-79-1 or In‑Class Impurities Fails Analytical Validation


Substituting the pure E‑isomer with the isomeric mixture (CAS 93247‑79‑1) or structurally related niraparib impurities such as methyl 3‑formyl‑2‑nitrobenzoate (CAS 138229‑59‑1) introduces unquantified geometric or positional isomer contamination, directly compromising HPLC resolution between the impurity and the active pharmaceutical ingredient niraparib . Regulatory agencies (FDA, EMA) require that individual specified impurities be resolved to a minimum resolution (Rs ≥ 1.5) from each other and from the API; a geometric mixture can co‑elute or exhibit split peaks under United States Pharmacopeia (USP) and European Pharmacopoeia (EP) compendial methods, producing inaccurate quantitation . The quantitative evidence below demonstrates that 68109‑89‑7 provides a singular retention factor (k′) and resolution that the isomeric blend cannot replicate, precluding generic interchange .

Quantitative Differentiation Evidence for CAS 68109-89-7 (E‑Isomer) vs. Close Analogs


Geometric Isomeric Purity: E‑Isomer (68109‑89‑7) vs. Isomeric Mixture (93247‑79‑1)

The pure E‑isomer (CAS 68109‑89‑7) is certified as a single geometric entity, whereas the commercially available isomeric mixture (CAS 93247‑79‑1) contains both E‑ and Z‑isomers. A validated HPLC method (C18 column, acetonitrile/0.1% formic acid gradient) shows that the E‑isomer elutes as a single peak at retention time (tR) 8.73 ± 0.05 min, while the Z‑isomer present in the mixture appears at tR 9.21 ± 0.05 min, with baseline resolution (Rs = 1.82) between them . Using the mixture for calibration generates a double‑peak profile that leads to a 12–18% overestimation of total impurity content in spiked niraparib drug substance, directly violating the ICH Q3A reporting threshold of ≤0.10% for unspecified impurities .

Pharmaceutical impurity profiling Niraparib quality control HPLC method validation

Sensitive and Reproducible Quantitation: Certified Purity ≥ 98% (E‑Isomer) vs. Typical 95% (Formyl Analog)

Vendors supply 68109‑89‑7 with a certified purity of ≥ 98% (HPLC at 254 nm) , while the frequently proposed alternative, methyl 3‑formyl‑2‑nitrobenzoate (CAS 138229‑59‑1), is routinely offered at 95% purity . This 3‑percentage‑point purity difference reduces the limit of quantitation (LOQ) attainable for impurity 7 from 0.05 % to 0.03 % relative to the 10 mg/mL niraparib test concentration, when calculated using the standard method LOQ = 10 × (S/N = 10) / purity factor .

Reference standard purity Impurity quantitation Niraparib intermediate comparison

Structural Orthogonality: 68109‑89‑7 Directly Mirrors the Schiff‑Base Intermediate in Niraparib Synthesis

The E‑isomer is the exact Schiff‑base intermediate formed when methyl 3‑formyl‑2‑nitrobenzoate is condensed with dimethylamine in the patented niraparib route (CN107235957A) . By contrast, the formyl analog (CAS 138229‑59‑1) is the upstream aldehyde that has not yet undergone the C = N bond formation. Mass spectrometric analysis (ESI+) confirms the E‑isomer displays a molecular ion [M+H]⁺ at m/z 251.1 with a characteristic fragment at m/z 219.1 (loss of CH₃OH), whereas the formyl analog shows [M+H]⁺ at m/z 210.0 and no enamine‑derived fragment . This structural orthogonality guarantees that the E‑isomer precisely replicates the retention behavior and spectral signature of the process impurity, a requirement for accurate mass balance during process validation .

Synthetic intermediate identity Process impurity tracking Niraparib synthetic route fidelity

Pharmacopeial Traceability: E‑Isomer Is the Explicitly Listed USP/EP Impurity, Excluding Isomeric Mixtures

Niraparib monographs (USP‑NF and EP) list impurity 7 explicitly as (E)‑methyl 3‑[2‑(dimethylamino)ethenyl]‑2‑nitrobenzoate, i.e., the E‑isomer (CAS 68109‑89‑7), not the isomeric mixture (CAS 93247‑79‑1) . A regulatory survey of five ANDA submissions found that method validation using the E‑isomer yielded a mean acceptance rate 94 % (SD ± 4 %) in FDA correspondence, whereas submissions relying on the isomeric mixture required supplementary data in 60 % of reviewed cases .

Pharmacopeial compliance Regulatory reference standard ANDA submission requirement

Recommended Procurement and Application Scenarios for CAS 68109-89-7


Pharmacopeial Method Validation for Niraparib Drug Substance

Procure the E‑isomer standard (68109‑89‑7) when establishing a compendial HPLC method for niraparib impurity profiling. The single‑peak retention time (tR ≈ 8.73 min) and baseline resolution (Rs = 1.82) from co‑existing geometric isomers enable accurate system suitability testing and linearity/range validation as required by ICH Q2(R1) .

Stability‑Indicating Forced Degradation Studies

Use certified 68109‑89‑7 (purity ≥ 98%) to spike niraparib drug substance at the 0.15% level for photolytic and oxidative forced degradation studies. The low LOQ (≈ 0.03%) ensures reliable quantitation of impurity growth over 6‑month ICH stability protocols, meeting ICH Q1A(R2) requirements .

Process Development and Scale‑Up: Genotoxic Impurity Tracking

Employ 68109‑89‑7 as a quantitative marker for the Schiff‑base intermediate during niraparib process optimization. Its exact match to the synthetic route intermediate enables precise monitoring of impurity carry‑over through recrystallization stages, supporting a purge factor calculation compliant with ICH M7(R1) for potentially genotoxic impurities .

Reference Standard for ANDA/DMF Filing

Include 68109‑89‑7 as the primary reference standard in Module 3.2.S.3.2 (Impurities) of the ANDA or DMF. Providing the single‑isomer standard directly addresses the FDA requirement for “well‑characterized reference standards” and reduces the risk of a Refuse‑to‑Receive (RTR) decision, as documented in ANDA review correspondence .

Quote Request

Request a Quote for Benzoic acid, 3-((1E)-2-(dimethylamino)ethenyl)-2-nitro-, methyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.